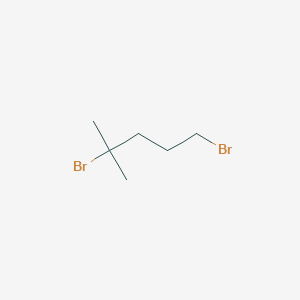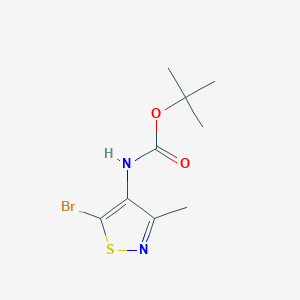
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate: is a chemical compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . This compound is known for its unique structure, which includes a bromine atom and a tert-butyl carbamate group attached to an isothiazole ring. It is used in various scientific research applications due to its reactivity and potential biological activity.
Métodos De Preparación
The synthesis of tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate typically involves multiple steps:
Bromination: The starting material, 3-methylisothiazole, undergoes bromination to introduce the bromine atom at the 5-position.
Carbamate Formation: The brominated intermediate is then reacted with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale, yield, and purity.
Análisis De Reacciones Químicas
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The isothiazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate involves its interaction with biological molecules. The bromine atom and the isothiazole ring are key functional groups that can interact with enzymes and proteins, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may form covalent bonds with nucleophilic sites in biological molecules .
Comparación Con Compuestos Similares
tert-Butyl (5-bromo-3-methylisothiazol-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (4-bromo-5-methylisothiazol-3-yl)carbamate: Similar structure but with different substitution patterns on the isothiazole ring.
tert-Butyl (5-bromothiazol-2-yl)carbamate: Contains a thiazole ring instead of an isothiazole ring.
tert-Butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate: Contains a pyridine ring with a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and a tert-butyl carbamate group, which confer distinct reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C9H13BrN2O2S |
|---|---|
Peso molecular |
293.18 g/mol |
Nombre IUPAC |
tert-butyl N-(5-bromo-3-methyl-1,2-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C9H13BrN2O2S/c1-5-6(7(10)15-12-5)11-8(13)14-9(2,3)4/h1-4H3,(H,11,13) |
Clave InChI |
ZSFRFVFEUXAGNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NSC(=C1NC(=O)OC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


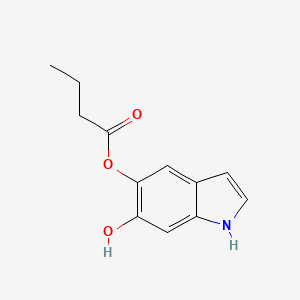
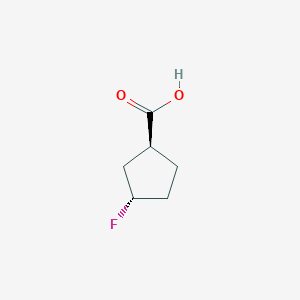
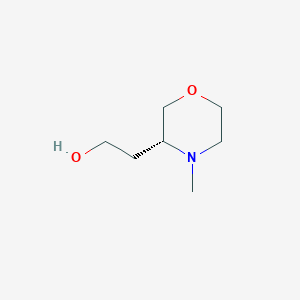
![1H,1'H-[2,2'-Biimidazole]-5-carboxylic acid](/img/structure/B12944164.png)
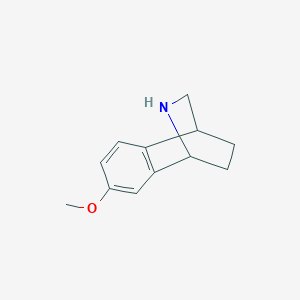
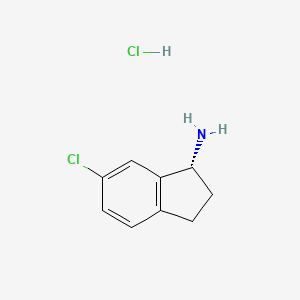
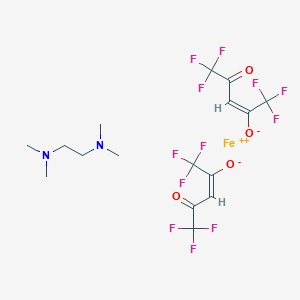
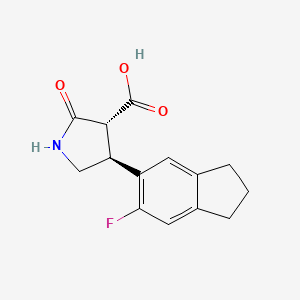
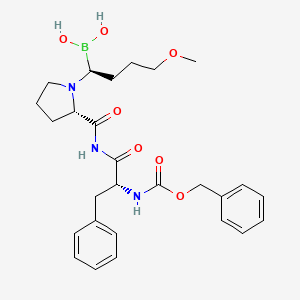
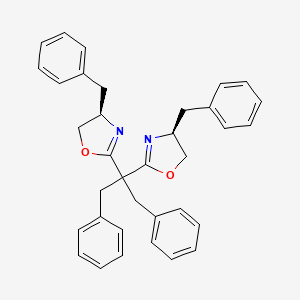
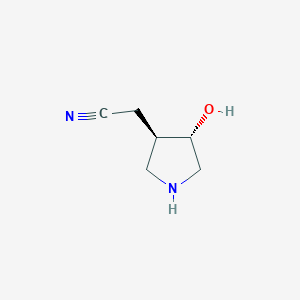
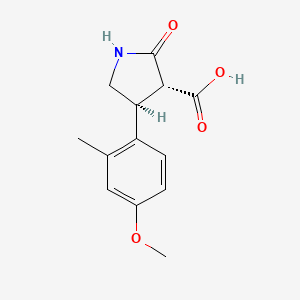
![[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B12944205.png)
